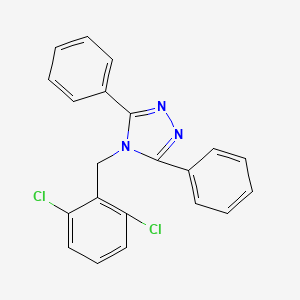![molecular formula C19H16N2O4S B4310659 2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE](/img/structure/B4310659.png)
2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE
Übersicht
Beschreibung
2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE is a complex organic compound that features both a thienyl and a quinolinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienyl and quinolinyl intermediates, followed by their coupling under specific conditions. For example, the thienyl group can be introduced via a Friedel-Crafts acylation reaction, while the quinolinyl group can be synthesized through a Skraup synthesis. The final coupling step often involves esterification or amidation reactions under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinolinyl nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve polar aprotic solvents and bases like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The quinolinyl group can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thienyl group can interact with enzymes, inhibiting their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-oxo-4-(2-thienyl)butanoate: Shares the thienyl group but lacks the quinolinyl group.
4-Hydroxy-2-quinolones: Contains the quinolinyl group but differs in other structural aspects.
Uniqueness
2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE is unique due to the presence of both thienyl and quinolinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 4-oxo-4-(quinolin-8-ylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-15(16-7-3-11-26-16)12-25-18(24)9-8-17(23)21-14-6-1-4-13-5-2-10-20-19(13)14/h1-7,10-11H,8-9,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXXONOGYGIPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCC(=O)OCC(=O)C3=CC=CS3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(3-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4310582.png)
![2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE](/img/structure/B4310588.png)
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4310596.png)
![2-amino-4-(4-bromophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4310602.png)
![2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4310606.png)

![4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B4310616.png)

![4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile](/img/structure/B4310624.png)
![4-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-CYANO-5-NITROPHENYL CYANIDE](/img/structure/B4310625.png)
![2-CYANO-4-NITRO-5-[4-(TRIFLUOROMETHOXY)ANILINO]PHENYL CYANIDE](/img/structure/B4310634.png)
![Ethyl 5-{[(4,5-dicyano-2-nitrophenyl)amino]methyl}furan-2-carboxylate](/img/structure/B4310639.png)
![1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE](/img/structure/B4310671.png)
![ethyl 2-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate](/img/structure/B4310672.png)
